molecular formula C23H15BrN2O B5068679 4-[(E)-2-{4-[(4-bromobenzyl)oxy]phenyl}-1-cyanoethenyl]benzonitrile

4-[(E)-2-{4-[(4-bromobenzyl)oxy]phenyl}-1-cyanoethenyl]benzonitrile

Cat. No.: B5068679
M. Wt: 415.3 g/mol
InChI Key: YPAWPZKODOFGAU-BKUYFWCQSA-N
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Description

4-[(E)-2-{4-[(4-bromobenzyl)oxy]phenyl}-1-cyanoethenyl]benzonitrile is an organic compound with a complex structure that includes a bromobenzyl group, a cyano group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-{4-[(4-bromobenzyl)oxy]phenyl}-1-cyanoethenyl]benzonitrile typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction requires a palladium catalyst and an organoboron reagent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-{4-[(4-bromobenzyl)oxy]phenyl}-1-cyanoethenyl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromobenzyl group can yield 4-bromobenzaldehyde or 4-bromobenzoic acid .

Scientific Research Applications

4-[(E)-2-{4-[(4-bromobenzyl)oxy]phenyl}-1-cyanoethenyl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-2-{4-[(4-bromobenzyl)oxy]phenyl}-1-cyanoethenyl]benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The bromobenzyl group can form specific interactions with active sites, while the cyano group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-2-{4-[(4-bromobenzyl)oxy]phenyl}-1-cyanoethenyl]benzonitrile is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and biological interactions. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[(E)-2-[4-[(4-bromophenyl)methoxy]phenyl]-1-cyanoethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrN2O/c24-22-9-3-19(4-10-22)16-27-23-11-5-17(6-12-23)13-21(15-26)20-7-1-18(14-25)2-8-20/h1-13H,16H2/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAWPZKODOFGAU-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=C(C#N)C3=CC=C(C=C3)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)/C=C(/C#N)\C3=CC=C(C=C3)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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